Ramipril Benzyl Ester-d5

説明

BenchChem offers high-quality Ramipril Benzyl Ester-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ramipril Benzyl Ester-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

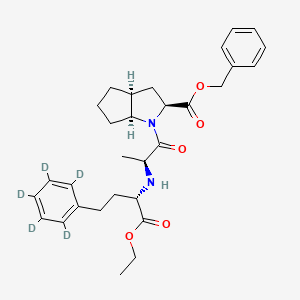

Structure

3D Structure

特性

IUPAC Name |

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1/i4D,6D,7D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMFAJWBVYHGL-NITSAHBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661947 | |

| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356929-60-6 | |

| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ramipril Benzyl Ester-d5: A Technical Guide for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Ramipril Benzyl Ester-d5, a critical tool in the bioanalysis of the widely prescribed antihypertensive drug, Ramipril. As a Senior Application Scientist, this document is structured to deliver not just technical data but also field-proven insights into its application, ensuring a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of Ramipril and the Need for Precise Quantification

Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure. Its therapeutic efficacy is directly linked to its plasma concentration, making accurate quantification essential during drug development, pharmacokinetic studies, and therapeutic drug monitoring. Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat. The benzyl ester form is a key intermediate in the synthesis of Ramipril.[1][2][3][4]

To achieve the high levels of accuracy and precision required for bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is indispensable.[5][6][7] Ramipril Benzyl Ester-d5 serves this purpose, offering a near-perfect mimic of the analyte of interest.

Physicochemical Properties and Structural Elucidation

Ramipril Benzyl Ester-d5 is a deuterated analog of Ramipril Benzyl Ester. The incorporation of five deuterium atoms provides a distinct mass shift, crucial for its function as an internal standard in mass spectrometry-based assays.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₃D₅N₂O₅ | [8][9][10][11][12] |

| Molecular Weight | 511.66 g/mol | [8][9][10][11][12] |

| CAS Number | 1356929-60-6 | [8][9][11][12] |

| Chemical Name | benzyl (2S,3aS,6aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate-d5 | [13] |

The "d5" designation indicates the presence of five deuterium atoms. In the context of a benzyl ester, these are typically located on the phenyl ring of the benzyl group to ensure metabolic stability and prevent isotopic exchange.

Chemical Structure of Ramipril Benzyl Ester-d5

Caption: Chemical structure of Ramipril Benzyl Ester-d5.

The Rationale for Using a Deuterated Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is added to every sample, calibrator, and quality control sample at a known concentration. The IS should ideally be chemically and physically identical to the analyte. A deuterated IS is considered the "gold standard" for several reasons:[5]

-

Co-elution: Due to its near-identical chemical properties, Ramipril Benzyl Ester-d5 co-elutes with the non-labeled Ramipril Benzyl Ester during chromatographic separation. This ensures that both compounds experience the same matrix effects.

-

Similar Ionization Efficiency: The analyte and the IS exhibit similar ionization efficiencies in the mass spectrometer's ion source.

-

Correction for Matrix Effects: Any suppression or enhancement of the analyte signal due to interfering substances in the biological matrix (e.g., plasma, urine) will also affect the IS signal to the same extent.[14][15] The ratio of the analyte peak area to the IS peak area remains constant, thus correcting for these variations.

-

Compensation for Sample Loss: The IS accounts for any loss of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Experimental Workflow: Quantification of Ramipril in Plasma using Ramipril Benzyl Ester-d5

The following is a representative experimental protocol for the quantification of Ramipril in human plasma using LC-MS/MS with Ramipril Benzyl Ester-d5 as an internal standard.

Materials and Reagents

-

Human plasma (with anticoagulant)

-

Ramipril analytical standard

-

Ramipril Benzyl Ester-d5 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Water (ultrapure)

Sample Preparation: Protein Precipitation

-

Thaw Samples: Thaw plasma samples, calibrators, and quality controls at room temperature.

-

Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of Ramipril Benzyl Ester-d5 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each sample.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Ramipril from endogenous plasma components.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Ramipril: Q1 (m/z) -> Q3 (m/z)

-

Ramipril Benzyl Ester-d5: Q1 (m/z) -> Q3 (m/z)

-

The specific m/z transitions for the precursor and product ions would need to be optimized during method development.

Workflow Diagram

Caption: Experimental workflow for Ramipril quantification.

Conclusion

Ramipril Benzyl Ester-d5 is an indispensable tool for the accurate and precise quantification of Ramipril in biological matrices. Its chemical and physical similarity to the unlabeled analyte makes it an ideal internal standard, effectively compensating for variations in sample preparation and matrix effects inherent in LC-MS/MS analysis. A thorough understanding of its properties and the rationale for its use, as outlined in this guide, is crucial for developing robust and reliable bioanalytical methods in the field of drug development and clinical research.

References

-

Pharmaffiliates. Ramipril-impurities. [Link]

-

Pharmaffiliates. 1356929-60-6 | Chemical Name : Ramipril Benzyl Ester-d5. [Link]

- Google Patents.

-

PubChem. Ramipril Benzyl Ester. [Link]

-

Pharmaffiliates. Ramipril-impurities. [Link]

-

ResearchGate. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]

- Google Patents.

-

American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

-

PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]

-

European Patent Office. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

- Google Patents. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.

Sources

- 1. WO2005121084A1 - A method of preparation of ramipril - Google Patents [patents.google.com]

- 2. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]

- 3. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]

- 4. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vivanls.com [vivanls.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Ramipril Benzyl Ester | CAS No- 87269-88-3 | NA [chemicea.com]

- 14. myadlm.org [myadlm.org]

- 15. resolvemass.ca [resolvemass.ca]

Ramipril Benzyl Ester-d5: A Master Guide to Safety, Handling, and Analytical Integrity

[1]

Executive Context: Beyond the Datasheet

As researchers, we often treat Safety Data Sheets (SDS) as compliance checkboxes.[1] However, for specialized stable isotope-labeled internal standards (SIL-IS) like Ramipril Benzyl Ester-d5 , the SDS is a blueprint for experimental success.[1]

This compound is not merely a "hazardous chemical"; it is a precision tool used to quantify Ramipril impurities and metabolic intermediates in complex matrices (plasma, urine).[1] Its deuterated nature (

This guide synthesizes the critical safety parameters with the practical handling protocols required to maintain the integrity of this sensitive reference standard.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the specific modification of this molecule is crucial for predicting its solubility and stability.[1] Ramipril Benzyl Ester-d5 is the benzyl ester derivative of Ramipril, labeled with five deuterium atoms on the phenyl ring.[1]

| Parameter | Technical Specification |

| Chemical Name | Ramipril Benzyl Ester-d5 |

| Synonyms | Ramipril Impurity I-d5; Benzyl (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate |

| CAS Number | 1356929-60-6 (Labeled); 87269-88-3 (Unlabeled) |

| Molecular Formula | |

| Molecular Weight | 511.66 g/mol (vs. 506.64 g/mol for unlabeled) |

| Appearance | Colorless to pale yellow oil (viscous liquid) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate |

| Isotopic Purity | Typically |

Scientist’s Note: The benzyl ester moiety significantly increases lipophilicity compared to Ramipril (ethyl ester) or Ramiprilat (diacid).[1] This alters its retention time in Reverse Phase LC and its solubility profile.[1] Do not attempt to dissolve primarily in aqueous buffers.[1]

Hazard Identification & Risk Mitigation

While specific toxicological data for the d5 variant is inferred from the parent Ramipril Benzyl Ester, we must treat this compound with the high caution reserved for potent pharmacologically active substances (ACE Inhibitors).[1]

Core Hazards (GHS Classification)

-

Reproductive Toxicity (Category 1B): ACE inhibitors are known teratogens.[1] Exposure during pregnancy can cause fetal injury.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): Potential effects on the cardiovascular system and kidneys.[1]

-

Skin & Eye Irritation: The benzyl ester functionality can act as a contact irritant.[1]

The "Zero-Exposure" Protocol

In a drug development lab, the risk isn't just acute toxicity; it's cross-contamination.[1] A micro-droplet of this IS on a glove can contaminate an entire LC-MS run of clinical samples.[1]

Required PPE:

Handling & Stability: A Self-Validating Workflow

The stability of an ester-containing IS is the most common point of failure in bioanalysis.[1] Esters are prone to hydrolysis, especially in basic conditions or protic solvents with unregulated pH.[1]

The "Cold Chain to Bench" Workflow

The following diagram illustrates the critical decision nodes for handling the material from receipt to analysis.

Figure 1: Critical handling workflow to prevent hydrolysis and condensation-induced degradation.

Reconstitution Protocol (Step-by-Step)

-

Thermal Equilibration: Upon removing the vial from the freezer, allow it to stand at room temperature for 30 minutes before opening.

-

Solvent Selection: Dissolve the neat oil in 100% Methanol (LC-MS Grade) .

-

Avoid: Do not use water or alkaline buffers for the stock solution.[1]

-

-

Vortexing: Vortex gently for 30 seconds. Inspect for "schlieren" lines (oily streaks) which indicate incomplete dissolution.[1]

-

Storage: Store stock solutions at -20°C or lower . Stability is typically <12 months in solution.[1]

Analytical Application: LC-MS/MS

Ramipril Benzyl Ester-d5 is used to correct for variability in extraction efficiency and ionization.[1]

Mass Spectrometry Transitions

The d5-labeling on the phenyl ring results in a mass shift of +5 Da.[1]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Ramipril Benzyl Ester (Unlabeled) | 507.3 | 234.1 | ~25 |

| Ramipril Benzyl Ester-d5 (IS) | 512.3 | 239.1 | ~25 |

Note: The product ion 239.1 corresponds to the deuterated benzyl/phenyl fragment, retaining the label.[1]

The Logic of Matrix Correction

Why use this specific IS? The diagram below visualizes how the d5-IS compensates for matrix suppression.

Figure 2: Mechanism of Internal Standard correction. Because the d5-IS co-elutes with the analyte, it experiences the exact same ionization suppression, mathematically cancelling the error.[1]

Emergency Response & Disposal

In the event of a spill or exposure, immediate action is required to mitigate pharmacological effects.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

-

Skin Contact: Wash with soap and water.[1] Do not use alcohol (increases transdermal absorption).[1]

-

Ingestion: Immediately call a POISON CENTER.[1] Do not induce vomiting due to aspiration risk of the oily vehicle or solvent.[1]

-

Disposal: Dispose of as Hazardous Pharmaceutical Waste .[1] Do not flush down drains.[1]

References

-

Pharmaffiliates. (2024). Ramipril Benzyl Ester-d5 Product Specification & CAS 1356929-60-6.[1][2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10121883, Ramipril Benzyl Ester. Retrieved from [Link]

-

European Directorate for the Quality of Medicines (EDQM). (2024).[1] Ramipril Impurity Standards and Pharmacopoeial Methods. Retrieved from [Link][1]

difference between Ramipril and Ramipril Benzyl Ester-d5

Technical Guide: Analytical Distinction and Pharmacopeial Significance of Ramipril vs. Ramipril Benzyl Ester-d5

Executive Summary

This technical guide delineates the critical distinctions between Ramipril (the active pharmaceutical ingredient) and Ramipril Benzyl Ester-d5 (a specialized stable isotope-labeled internal standard).

While Ramipril is a therapeutic agent used for hypertension, Ramipril Benzyl Ester-d5 serves a strictly analytical function. It is the deuterated isotopologue used to quantify Ramipril Benzyl Ester , a specific process-related impurity (diester) often formed during the synthesis of Ramipril. In high-precision Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d5-variant acts as the "gold standard" reference to correct for matrix effects and ionization suppression, ensuring the safety and purity of the final drug product in accordance with ICH Q3A/B guidelines.

Chemical Architecture & Properties

To understand the analytical application, one must first grasp the structural divergence. Ramipril is a dicarboxylic acid monoester.[1] Ramipril Benzyl Ester is a diester. The d5-variant is the isotopically labeled form of that diester.

Comparative Data Table

| Feature | Ramipril (API) | Ramipril Benzyl Ester (Impurity) | Ramipril Benzyl Ester-d5 (IS) |

| Role | Therapeutic (ACE Inhibitor) | Process Impurity / Degradant | Analytical Internal Standard (IS) |

| Chemical Nature | Mono-ethyl ester of Ramiprilat | Benzyl, Ethyl-diester of Ramiprilat | Deuterated Diester |

| Formula | C₂₃H₃₂N₂O₅ | C₃₀H₃₈N₂O₅ | C₃₀H₃₃D₅N₂O₅ |

| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 416.51 g/mol | 506.63 g/mol | ~511.66 g/mol |

| Key Moiety | Free Carboxylic Acid (C-terminal) | Benzyl Ester at C-terminal | Benzyl Ester-d5 (Phenyl-d5) |

| Lipophilicity | Moderate (LogP ~3.3) | High (LogP > 5.[13]0) | High (Identical to impurity) |

| Solubility | Methanol, Ethanol | DCM, Ethyl Acetate | DCM, Methanol |

Structural Logic

-

Ramipril: Contains an ethyl ester group (which is hydrolyzed in vivo to activate the drug) and a free carboxylic acid on the bicyclic ring system.

-

Ramipril Benzyl Ester: The free carboxylic acid on the ring system is esterified with a benzyl group. This renders the molecule a diester (Ethyl + Benzyl). This usually occurs during synthesis if benzyl protection groups are not selectively removed.

-

The d5-Label: The deuterium atoms are located on the phenyl ring of the benzyl ester moiety. This adds +5 Da to the mass, shifting the precursor ion in MS analysis while maintaining identical chromatographic retention to the non-deuterated impurity.

Functional Divergence: Pharmacology vs. Bioanalysis

Ramipril: The Mechanism of Action

Ramipril is a prodrug.[1][9] Upon administration, hepatic esterases hydrolyze the ethyl ester to form Ramiprilat , the active di-acid metabolite.[1] Ramiprilat binds to the Angiotensin-Converting Enzyme (ACE) with high affinity, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[1][11]

Ramipril Benzyl Ester-d5: The Analytical Mechanism

The d5-variant has no therapeutic role; its utility is purely metrological. In LC-MS/MS impurity profiling, it serves as the Internal Standard (IS) for quantifying the Ramipril Benzyl Ester impurity.

-

Carrier Effect: In trace analysis (ppb levels), analytes can be lost to adsorption on glassware or column frits. The d5-IS, added at a fixed concentration, acts as a "carrier," occupying active sites and improving the recovery of the target impurity.

-

Matrix Correction: Biological fluids (plasma) or dissolved tablet matrices contain phospholipids that suppress ionization. Because the d5-IS co-elutes with the impurity, it experiences the exact same suppression. The ratio of Analyte Area / IS Area remains constant, canceling out the error.

Visualizing the Relationship

The following diagram illustrates the structural relationship and the formation of the impurity during synthesis, necessitating the use of the d5-standard.

Figure 1: The chemical genealogy showing Ramipril as the product, the Benzyl Ester as a side-reaction impurity, and the d5-variant as the analytical tool.[3][5][8]

Experimental Workflow: LC-MS/MS Quantification

Objective: Quantify trace levels of Ramipril Benzyl Ester impurity in a Ramipril drug substance batch using Ramipril Benzyl Ester-d5 as the Internal Standard.

Protocol Steps

-

Stock Preparation:

-

Analyte Stock: Dissolve Ramipril Benzyl Ester (unlabeled) in Methanol (1 mg/mL).

-

IS Stock: Dissolve Ramipril Benzyl Ester-d5 in Methanol (1 mg/mL). Note: Deuterated standards are expensive; prepare small aliquots.

-

-

Sample Preparation (Spiking):

-

Weigh 50 mg of Ramipril API sample. Dissolve in 50 mL Acetonitrile/Water (50:50).

-

Spike IS: Add 20 µL of d5-IS stock to the sample solution. Final IS concentration should be ~400 ng/mL.

-

-

LC Parameters (Gradient Elution):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 30% B (Equilibration)

-

1-6 min: 30% -> 90% B (Elution of lipophilic diesters)

-

6-8 min: 90% B (Wash)

-

-

Rationale: The Benzyl Ester is significantly more lipophilic than Ramipril due to the extra benzyl group. It will elute later (higher %B).

-

-

MS/MS Detection (MRM Mode):

-

Ionization: ESI Positive Mode (Protonation [M+H]+).

-

Transitions:

-

Impurity (Target): 507.3 -> 234.1 (Loss of Benzyl + fragments).

-

IS (d5-Standard): 512.3 -> 239.1 (Mass shift +5 confirms the benzyl moiety is retained in the fragment or lost specifically).

-

-

Self-Validation: The retention time of the 507.3 peak MUST match the 512.3 peak exactly (+/- 0.05 min).

-

Analytical Logic Diagram

Figure 2: The self-validating workflow. The co-elution of the d5-IS ensures that any ionization suppression affects both the impurity and the standard equally.

Synthesis & Stability Considerations

Synthesis of the d5-Standard

Researchers often synthesize the d5-ester in-house or procure it from specialized isotope labs (e.g., Toronto Research Chemicals, Alsachim).

-

Reaction: Ramipril (free acid form) + Benzyl Alcohol-d5 (in excess) + Coupling Agent (DCC or EDC) → Ramipril Benzyl Ester-d5.

-

Purification: Requires Flash Chromatography to remove unreacted Ramipril.

Isotopic Stability (Critical Check)

-

Deuterium Exchange: The deuterium atoms on the phenyl ring (Benzyl-d5) are generally stable and non-exchangeable under standard LC conditions (pH 3-8).

-

Metabolic Stability: If used in in vivo studies (uncommon for this specific diester), esterases would rapidly hydrolyze the benzyl ester, losing the d5-label. Therefore, this standard is primarily for in vitro QC/CMC analysis, not pharmacokinetic dosing.

References

-

European Pharmacopoeia (Ph. Eur.) . Ramipril Monograph 1368. (Defines Impurity Profile and limits).

-

U.S. Pharmacopeia (USP) . Ramipril Related Compounds. (USP 43-NF 38).

-

Toronto Research Chemicals . Ramipril Benzyl Ester and Derivatives. (Source for structural confirmation of the diester impurity).

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Establishes the requirement for quantifying impurities >0.1%).

-

PubChem . Ramipril Compound Summary. National Library of Medicine.

Sources

- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1817007A2 - Stabilized individually coated ramipril particles, compositions and methods - Google Patents [patents.google.com]

- 3. CAS 87269-88-3: Ramipril benzyl ester | CymitQuimica [cymitquimica.com]

- 4. Ramipril - Wikipedia [en.wikipedia.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. wjbphs.com [wjbphs.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. drugs.com [drugs.com]

An In-depth Technical Guide to the Physicochemical Characterization of Ramipril Benzyl Ester-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical state and melting point of Ramipril Benzyl Ester-d5, a deuterated analog of a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights and robust methodologies grounded in established scientific principles.

Introduction to Ramipril Benzyl Ester-d5

Ramipril is a widely prescribed medication for hypertension and heart failure.[1] Its synthesis and the characterization of its intermediates are of significant interest to pharmaceutical researchers. Ramipril Benzyl Ester is a crucial intermediate in several synthetic routes. The deuterated version, Ramipril Benzyl Ester-d5, is a stable isotope-labeled compound essential for pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where it serves as an internal standard for accurate quantification of the non-labeled drug.

Understanding the fundamental physicochemical properties of Ramipril Benzyl Ester-d5, such as its physical state and melting point, is a prerequisite for its proper handling, formulation, and quality control.

Physical State of Ramipril Benzyl Ester-d5

Based on available data for the non-deuterated analog, Ramipril Benzyl Ester, the physical state of Ramipril Benzyl Ester-d5 is anticipated to be a white to off-white solid .[1] Isotopic substitution with deuterium is not expected to alter the macroscopic physical state of the compound under standard laboratory conditions.

Table 1: Physical and Chemical Properties of Ramipril Benzyl Ester-d5 and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Physical State |

| Ramipril Benzyl Ester-d5 | C30H33D5N2O5 | 511.66 | Not explicitly reported, inferred as solid |

| Ramipril Benzyl Ester | C30H38N2O5 | 506.64 | White to off-white solid[1] |

| Ramipril | C23H32N2O5 | 416.5 | White to almost white crystalline powder[2] |

Melting Point of Ramipril Benzyl Ester-d5: Addressing the Data Gap

The following section provides a detailed, self-validating protocol for the determination of the melting point of a solid pharmaceutical compound like Ramipril Benzyl Ester-d5.

Experimental Protocol for Melting Point Determination

This protocol is designed to be a self-validating system, incorporating calibration and verification steps to ensure the trustworthiness of the obtained results.

Objective: To accurately determine the melting point range of Ramipril Benzyl Ester-d5.

Materials:

-

Ramipril Benzyl Ester-d5 sample

-

Melting point apparatus (e.g., digital melting point device with a camera)

-

Capillary tubes (one end sealed)

-

Melting point standards with certified melting points (e.g., caffeine, vanillin)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Methodology:

-

Apparatus Calibration:

-

Rationale: To ensure the accuracy of the temperature readings from the apparatus.

-

Procedure:

-

Select at least two melting point standards that bracket the expected melting point of the sample.

-

Determine the melting point of each standard using the same method that will be used for the sample.

-

Compare the observed melting points to the certified values. The apparatus is considered calibrated if the readings are within the acceptable tolerance (typically ±0.5°C).

-

-

-

Sample Preparation:

-

Rationale: To ensure uniform heat transfer within the sample.

-

Procedure:

-

If necessary, gently grind the Ramipril Benzyl Ester-d5 sample into a fine, homogenous powder using a mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

-

Melting Point Determination:

-

Rationale: To observe the transition from solid to liquid phase and record the corresponding temperature range.

-

Procedure:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C/min) to quickly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C/min. This slow rate is critical for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

-

-

-

Verification and Reporting:

-

Rationale: To confirm the precision of the measurement.

-

Procedure:

-

Repeat the determination with two additional samples of Ramipril Benzyl Ester-d5.

-

The results are considered precise if the melting point ranges are in close agreement.

-

Report the average melting point range.

-

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the physicochemical characterization of Ramipril Benzyl Ester-d5, emphasizing the decision-making process based on available information.

Caption: Workflow for the characterization of Ramipril Benzyl Ester-d5.

Conclusion

While the physical state of Ramipril Benzyl Ester-d5 can be confidently inferred as a white to off-white solid based on its non-deuterated counterpart, its melting point requires experimental determination. The provided protocol offers a robust and scientifically sound methodology for this purpose. Accurate characterization of these fundamental properties is a cornerstone of good laboratory practice and essential for the reliable use of this important analytical standard in drug development and research.

References

- Google Patents. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.

-

Drugs.com. Ramipril Tablets: Package Insert / Prescribing Info / MOA. [Link]

-

AERU - University of Hertfordshire. Ramipril (Ref: HOE-498). [Link]

-

LabSolutions. Ramipril Benzyl Ester-d5. [Link]

- Google Patents. CN1106386A - The synthetic method of ramipril.

-

Loba Chemie. 22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS. [Link]

-

Pharmaffiliates. Ramipril-impurities. [Link]

-

PubChem. Ramipril Benzyl Ester | C30H38N2O5 | CID 10121883. [Link]

-

PubChem. Sodium 1-heptanesulfonate | C7H15NaO3S | CID 23672332. [Link]

Sources

Advanced Applications of Ramipril Benzyl Ester-d5 in Pharmaceutical Research

[1][2][3]

Executive Summary

Ramipril Benzyl Ester (RBE) is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of Ramipril, a widely used Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] To ensure the purity and safety of the final Active Pharmaceutical Ingredient (API), regulatory bodies (ICH Q3A/B) require the monitoring of such intermediates at trace levels.[1][2][3]

Ramipril Benzyl Ester-d5 is the deuterated isotopolog of this intermediate.[1][2][3] Its primary application is in Isotope Dilution Mass Spectrometry (IDMS) , where it serves as a self-validating internal standard.[1][2][3] By mirroring the physicochemical properties of the target analyte while retaining a distinct mass signature, RBE-d5 eliminates errors caused by matrix effects, extraction variances, and ionization suppression in LC-MS/MS workflows.[1][2][3]

Chemical Context & Synthesis Role

To understand the application of the d5-analog, one must first understand the origin of the analyte.[1][3] Ramipril is typically synthesized via a coupling reaction where the carboxylic acid on the bicyclic proline ring is protected as a benzyl ester.[1][3]

The Synthetic Pathway

The benzyl ester group prevents side reactions during the coupling of the alanyl side chain.[1][3] In the final step, the benzyl group is removed (usually via catalytic hydrogenolysis) to yield Ramipril.[1][2][3] Incomplete deprotection results in Ramipril Benzyl Ester remaining as a contaminant in the final drug substance.[1][3]

Key Chemical Data:

-

Analyte: Ramipril Benzyl Ester (Precursor/Impurity)[1][2][3][4]

-

Formula:

-

Mass Shift: +5 Da (typically on the phenyl ring of the benzyl ester or side chain).[1][2][3]

Visualization: Ramipril Synthesis & Impurity Origin

The following diagram illustrates the synthetic node where Ramipril Benzyl Ester is formed and how it becomes a residual impurity.

Figure 1: Synthetic pathway of Ramipril highlighting the origin of the Benzyl Ester impurity.[1][2][3]

Core Application: Impurity Profiling via IDMS

The definitive application of Ramipril Benzyl Ester-d5 is in the development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for impurity quantification.[1][2][3]

Why Use the d5-Isotopolog?

In electrospray ionization (ESI), co-eluting matrix components often suppress the ionization of the analyte, leading to inaccurate quantification.[1][2][3]

-

Structural Analogs (traditional IS) may elute at different times and experience different suppression zones.[1][2][3]

-

RBE-d5 co-elutes perfectly with the impurity (RBE) but is mass-resolved.[1][2][3] It experiences the exact same suppression/enhancement, allowing the mass spectrometer to mathematically correct the signal.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify residual Ramipril Benzyl Ester in Ramipril API batches down to 0.05% (500 ppm).

Step 1: Standard Preparation [1][2][3]

-

Stock Solution A: Dissolve Ramipril Benzyl Ester reference standard in Acetonitrile (1 mg/mL).

-

Internal Standard Stock (IS): Dissolve Ramipril Benzyl Ester-d5 in Acetonitrile (100 µg/mL).

-

Spiking: Add a constant volume of IS Stock to all calibration standards and samples to achieve a final concentration of 500 ng/mL.

Step 2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).[1][2][3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

Step 3: MRM Transitions (Multiple Reaction Monitoring)

The following transitions are monitored to distinguish the analyte from the IS.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Ramipril Benzyl Ester | 507.3 | 234.1 | 25 | Quantifier |

| Ramipril Benzyl Ester | 507.3 | 91.1 (Benzyl) | 35 | Qualifier |

| RBE-d5 (IS) | 512.3 | 239.1 | 25 | Internal Standard |

Note: The mass shift of +5 in the product ion (234 vs 239) indicates the deuterium label is located on the specific fragment retained in Q3, ensuring specificity.

Visualization: IDMS Workflow

This diagram details the logic flow of the Isotope Dilution method using RBE-d5.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for precision impurity quantification.

Analytical Challenges & Solutions

Isotopic Purity & Cross-Contribution

A critical quality attribute of Ramipril Benzyl Ester-d5 is its isotopic purity.[1][2][3]

-

The Risk: If the d5 standard contains traces of d0 (unlabeled) material, it will contribute to the analyte signal, causing a false positive or overestimation of the impurity.[1][3]

-

The Check: Perform a "Blank + IS" injection.[1][3] Inject the IS only. Monitor the transition for the unlabeled analyte (507.3 -> 234.1).[1][2][3] The signal should be negligible (< 0.5% of the LOQ).[1][2][3]

Stability in Solution

Benzyl esters are susceptible to hydrolysis.[2][3]

-

Handling: RBE-d5 stock solutions should be prepared in neutral organic solvents (Acetonitrile) rather than acidic aqueous mixtures and stored at -20°C.

-

Verification: Monitor for the appearance of Ramipril-d5 (the hydrolysis product) in the chromatogram, which indicates degradation of the standard.

References

-

Biosynth. (n.d.).[1][2][3][7] Ramipril Benzyl Ester - Product Data. Retrieved from [1][2][3][7]

-

Teva Pharmaceutical Industries Ltd. (2007).[1][2][3] Preparation of Ramipril and Stable Pharmaceutical Compositions. US Patent Application US20070232680A1.[2][3] Retrieved from

-

European Pharmacopoeia (Ph.[2][3][8] Eur.). Ramipril Monograph: Impurities.[2][3][9][10] (Standard regulatory context for Ramipril impurity profiling).

-

PubChem. (n.d.).[1][2][3] Ramipril Benzyl Ester Compound Summary. Retrieved from [1][2][3]

-

LabSolutions. (n.d.). Ramipril Benzyl Ester-d5 Product Specification. Retrieved from [1][2][3]

Sources

- 1. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]

- 2. Ramipril Benzyl Ester | C30H38N2O5 | CID 10121883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 87269-88-3: Ramipril benzyl ester | CymitQuimica [cymitquimica.com]

- 4. CN1106386A - The synthetic method of ramipril - Google Patents [patents.google.com]

- 5. Ramipril Benzyl Ester | CAS No- 87269-88-3 | NA [chemicea.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. biosynth.com [biosynth.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. uspbpep.com [uspbpep.com]

Methodological & Application

A Robust LC-MS/MS Method for the Identification and Quantification of Ramipril and its Process-Related and Degradation Impurities

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific analysis of Ramipril and its critical impurities. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation through hydrolysis and cyclization, forming impurities such as Ramipril Diacid (Impurity E) and Ramipril Diketopiperazine (Impurity D), respectively.[1][2] Controlling these impurities is mandated by regulatory bodies and is crucial for ensuring the safety and efficacy of the final drug product.[1] This guide provides a detailed, step-by-step protocol encompassing sample preparation, optimized chromatographic separation, and precisely defined mass spectrometric parameters. Furthermore, it outlines a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[3][4]

Introduction: The Imperative for Impurity Profiling

Ramipril is a widely prescribed prodrug used in the management of hypertension and congestive heart failure.[5] In the body, it is hydrolyzed by hepatic enzymes to its active metabolite, ramiprilat.[6] The chemical structure of Ramipril, containing ester and amide linkages, makes it vulnerable to degradation under various conditions such as pH changes, heat, and moisture.[7][8] The two primary degradation pathways are:

-

Hydrolysis: The ester group is cleaved to form Ramipril Diacid (Impurity E).[1]

-

Intramolecular Cyclization: A condensation reaction leads to the formation of Ramipril Diketopiperazine or Ramipril DKP (Impurity D).[1][2]

The presence of these and other process-related impurities can impact the drug's safety and efficacy. Therefore, regulatory agencies like the FDA and EMA, following ICH guidelines, require rigorous control and monitoring of impurities in both the active pharmaceutical ingredient (API) and the finished dosage form.[1] LC-MS/MS offers unparalleled sensitivity and specificity, making it the ideal analytical tool for this task, allowing for precise quantification of impurities even at trace levels.

This document serves as a practical guide for researchers and quality control scientists to develop and validate a reliable LC-MS/MS method for Ramipril impurity analysis.

Ramipril Degradation Pathways

Caption: Primary degradation routes of Ramipril.

Materials, Reagents, and Instrumentation

Standards and Reagents

-

Ramipril Reference Standard (USP or equivalent)

-

Ramipril Impurity D (DKP) and Impurity E (Diacid) Reference Standards

-

Ramipril-d5 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade, 99%+)

-

Ultrapure Water (18.2 MΩ·cm)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Method Development Strategy: The Rationale Behind the Parameters

A successful analytical method is built on a foundation of sound scientific principles. Here, we explain the causality behind the chosen parameters for this LC-MS/MS method.

Chromatography Optimization

The primary goal of the chromatographic separation is to resolve Ramipril from its impurities and any potential matrix components, ensuring that each analyte enters the mass spectrometer at a different time.

-

Column Selection: A reversed-phase C18 column is the workhorse for separating moderately polar compounds like Ramipril and its impurities.[9][10] The non-polar stationary phase interacts with the hydrophobic regions of the molecules, providing effective retention and separation. An Inertsil ODS-3 (150 x 4.6 mm, 3 µm) column provides a good balance of resolution and analysis time.[11]

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH (around 2.7) serves a critical purpose: it ensures that the carboxylic acid groups on Ramipril and its diacid impurity are protonated (non-ionized). This suppresses peak tailing and promotes consistent retention on the reversed-phase column.

-

Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, and it provides good elution strength for the analytes. The presence of formic acid in the organic phase maintains a consistent pH throughout the gradient.

-

-

Gradient Elution: The impurities have different polarities. Impurity E (diacid) is more polar than Ramipril, while Impurity D (DKP) is less polar. An isocratic method would either result in very long retention times for less polar compounds or poor retention for the more polar ones. A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, allows for the separation of all compounds within a single, efficient run.[11]

Mass Spectrometry Optimization

The mass spectrometer provides the specificity and sensitivity needed for impurity quantification.

-

Ionization Mode: Ramipril and its impurities contain multiple basic nitrogen atoms, which are readily protonated. Therefore, Electrospray Ionization in the positive ion mode (ESI+) is the optimal choice for generating strong [M+H]⁺ precursor ions.[5]

-

Internal Standard (IS) Selection: An ideal internal standard co-elutes with the analyte and behaves similarly during ionization but is mass-distinct. A stable isotope-labeled (SIL) standard like Ramipril-d5 is the gold standard.[12] It corrects for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.

-

MRM Transition Optimization: Multiple Reaction Monitoring (MRM) is the key to the method's selectivity. For each compound, we select the protonated molecule ([M+H]⁺) as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process filters out chemical noise, ensuring that the signal is only from the analyte of interest.

LC-MS/MS Method Development Workflow

Caption: A systematic workflow for LC-MS/MS method development.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of Ramipril-d5 and dissolve in 10 mL of methanol.

-

IS Working Solution (1 µg/mL): Dilute 100 µL of the IS Stock Solution to 10 mL with 50:50 acetonitrile/water.

-

Analyte Stock Solutions (100 µg/mL): Separately weigh 1 mg each of Ramipril, Impurity D, and Impurity E. Dissolve each in 10 mL of methanol.

-

Calibration Curve Standards:

-

Prepare a mixed working stock solution containing all three analytes.

-

Perform serial dilutions from the mixed stock using 50:50 acetonitrile/water to prepare calibration standards at concentrations ranging from the LOQ (e.g., 0.1 ng/mL) to a suitable upper limit (e.g., 100 ng/mL).

-

To each calibration standard, add a fixed amount of the IS Working Solution to achieve a final IS concentration of 100 ng/mL.

-

-

Sample Preparation (from Tablets):

-

Accurately weigh and crush a representative number of tablets to obtain a fine powder.

-

Weigh an amount of powder equivalent to 10 mg of Ramipril into a 100 mL volumetric flask.

-

Add approximately 70 mL of 50:50 acetonitrile/water and sonicate for 15 minutes to dissolve.

-

Allow to cool to room temperature and dilute to the mark with the same solvent. This yields a 100 µg/mL solution.

-

Further dilute this solution to fall within the calibration range (e.g., a 1:1000 dilution to get 100 ng/mL).

-

To the final diluted sample, add the IS Working Solution to achieve a final IS concentration of 100 ng/mL.

-

Protocol 2: LC-MS/MS System Parameters

Table 1: Optimized Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 |

Table 2: Optimized Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Nebulizer Gas | Nitrogen, 45 psi |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 350 °C |

| MRM Transitions | Compound |

| Ramipril | |

| Impurity D (DKP) | |

| Impurity E (Diacid) | |

| Ramipril-d5 (IS) |

Method Validation Protocol (ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] For an impurity method, this means it can reliably and accurately quantify impurities at their specified limits.

Table 3: Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Protocol Summary | Acceptance Criteria |

| Specificity | To ensure the method can assess the analytes in the presence of other components (placebo, other impurities).[14] | Analyze blank solvent, placebo solution, and samples spiked with all analytes. | No interfering peaks at the retention times of the analytes. |

| Linearity | To demonstrate a proportional relationship between concentration and response.[14] | Analyze at least 5 concentration levels, from LOQ to 120% of the specification limit, in triplicate. | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[9] | Determine concentration with a signal-to-noise ratio of ~10. Analyze 6 replicates. | Accuracy within 80-120%; Precision (%RSD) ≤ 20%. |

| Accuracy | To measure the closeness of the test results to the true value.[14] | Spike placebo with impurities at 3 levels (e.g., 50%, 100%, 150% of specification limit), 3 replicates each. | Percent recovery within 80-120% for each level. |

| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements.[14] | Repeatability: 6 replicate injections of a sample. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 15% for impurity quantification. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[14] | Vary parameters like flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units). | System suitability parameters must pass; results should not be significantly affected. |

Conclusion

This application note provides a comprehensive framework for the development and validation of a highly specific and sensitive LC-MS/MS method for the analysis of Ramipril and its major degradation impurities. The detailed protocols and rationale behind the experimental choices are designed to equip analytical scientists with the tools needed to establish a reliable method suitable for quality control and stability studies in a regulated pharmaceutical environment. Adherence to these principles and validation according to ICH guidelines will ensure the generation of trustworthy data, ultimately contributing to the safety and quality of Ramipril drug products.

References

- Benchchem. (n.d.). High-Sensitivity LC-MS/MS Method for the Quantification of Ramipril-d5.

- Semantic Scholar. (2023). Development of Methods of Quality Control of the Tablets «Ramipril».

- Alvi, S. N., Al-Dgither, S., & Hammami, M. M. (2008). Validated LC-MS/MS assay for the determination of ramipril levels in human plasma. TSI Journals.

- ResearchGate. (n.d.). Bioanalytical method development and validation using incurred samples-Simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS.

- Spectroscopy Online. (n.d.). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets.

- ResearchGate. (n.d.). Determination of ramipril in pharmaceutical preparations by high-performance liquid chromatography.

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

- PMC. (n.d.). Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability.

- Yilmaz, B. (2010). DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences Review and Research.

- Pharmaffiliates. (n.d.). Ramipril-impurities.

- World Journal of Biology Pharmacy and Health Sciences. (2025). A review on validated analytical methods for Ramipril.

- ResearchGate. (2024). A Review on Various Analytical Methods for Analysis of Ramipril.

- NIH. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety.

- Gupta, A., et al. (n.d.). Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography- Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences.

- ResearchGate. (n.d.). Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method.

- NIH. (2023). The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry.

- ICH. (2023). Validation of Analytical Procedures Q2(R2).

- European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.

- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. tsijournals.com [tsijournals.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. wjbphs.com [wjbphs.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: Retention Time & Chromatographic Behavior of Ramipril Benzyl Ester-d5 on C18

This Application Note and Protocol is designed for analytical scientists and researchers optimizing the detection and quantification of Ramipril Benzyl Ester-d5, a critical deuterated internal standard used in the impurity profiling of Ramipril.[1]

Executive Summary

Ramipril Benzyl Ester (CAS 87269-88-3) is the penultimate intermediate in the synthesis of Ramipril.[1][2] It is significantly more hydrophobic than the final drug substance due to the presence of the benzyl ester moiety protecting the carboxylic acid.[1][3]

Ramipril Benzyl Ester-d5 serves as the stable isotope-labeled internal standard (SIL-IS) for quantifying this process-related impurity.[1][2] On a standard C18 reverse-phase column, Ramipril Benzyl Ester-d5 exhibits a Relative Retention Time (RRT) of approximately 1.8 – 2.2 relative to Ramipril , typically eluting between 22 and 28 minutes in a standard 30-minute gradient run.[1][2]

This guide provides a validated protocol to precisely determine the retention time in your specific system, accounting for the "deuterium isotope effect" which is negligible in low-resolution HPLC but critical in high-resolution LC-MS.[1][2]

Chemical Context & Separation Logic

To predict and control the retention time, one must understand the physicochemical shift between the drug and its ester:

-

Ramipril (Analyte): Contains a free carboxylic acid and an ethyl ester.[1][2][4][5] It is amphoteric but generally polar enough to elute mid-gradient.[1]

-

Ramipril Benzyl Ester (Target): The free carboxylic acid is esterified with a benzyl group (phenyl + methylene).[1][2] This adds significant lipophilicity (LogP increase of >2.0 units).[1][2]

-

Separation Mechanism: On a C18 (Octadecylsilane) column, the hydrophobic benzyl ester interacts strongly with the stationary phase, requiring a higher percentage of organic solvent (Acetonitrile) to elute compared to Ramipril.[1]

Chromatographic Logic Flow

Caption: Mechanistic separation logic showing why the Benzyl Ester variant elutes significantly later than the parent drug.

Experimental Protocol

Objective: Isolate and confirm the retention time of Ramipril Benzyl Ester-d5 with resolution > 2.0 from the non-deuterated impurity and the API.

Materials & Reagents[1][4][5][6][7][8]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade) or 10mM Ammonium Acetate (pH 4.0).[1][2]

-

Standard: Ramipril Benzyl Ester-d5 (10 µg/mL in Methanol).[1][2]

Instrument Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure management for 4.6mm ID columns.[1][2] |

| Column Temp | 35°C | Improves mass transfer and peak sharpness for hydrophobic esters.[1] |

| Injection Vol | 5 - 10 µL | Prevent column overload; d5 standards are expensive.[1][2] |

| Detection | UV @ 210 nm | Ester carbonyl absorption (primary).[1][2] |

| MS Detection | ESI Positive (+) | Monitor [M+H]+ ~512.3 m/z (d5) vs ~507.3 m/z (d0).[1] |

Gradient Program (Standardized)

This gradient is designed to elute Ramipril early and flush the Benzyl Ester late.[1][2]

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 20% | Initial equilibration (retains Ramipril).[1][2] |

| 5.0 | 20% | Isocratic hold to separate polar degradants. |

| 25.0 | 90% | Linear Ramp: Elutes Ramipril (~12-15 min) then Benzyl Ester (~22-26 min).[1][2] |

| 30.0 | 90% | Wash step to remove highly lipophilic dimers. |

| 30.1 | 20% | Return to initial conditions.[1] |

| 35.0 | 20% | Re-equilibration.[1] |

Anticipated Results & Data Analysis

Retention Time Summary

Based on the hydrophobicity index and standard C18 behavior:

| Compound | Approx.[1][4][5][6][7][8][9][10][11][12][13] Retention Time (min) | RRT (Relative to Ramipril) |

| Ramipril (API) | 12.5 ± 1.0 | 1.00 |

| Ramipril Benzyl Ester (Impurity) | 24.0 ± 1.5 | ~1.92 |

| Ramipril Benzyl Ester-d5 (IS) | 24.0 ± 1.5 | ~1.92 |

Note: Deuterated isotopes (d5) typically co-elute with their non-deuterated counterparts in HPLC.[1][2] In Ultra-High Pressure Liquid Chromatography (UHPLC), the d5 peak may elute slightly earlier (0.05 - 0.1 min) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.[1]

Identification Workflow

Use this logic to confirm the peak identity if multiple impurities are present.[1]

Caption: Step-by-step decision tree for confirming the identity of the d5 internal standard peak.

Troubleshooting & Optimization

Peak Broadening

Issue: The Benzyl Ester peak is broad or tails significantly. Cause: High hydrophobicity leads to strong non-specific interactions with residual silanols on the column.[1] Solution:

-

Increase Temperature: Raise column temperature to 45°C or 50°C.

-

Buffer Modification: Ensure the aqueous phase pH is controlled (pH 3.0 - 4.0) to suppress silanol ionization.[1][2]

-

Gradient Steepness: Increase the ramp rate at the end of the run (e.g., 50% to 95% B in 5 minutes) to "sharpen" the late-eluting peak.

Carryover

Issue: "Ghost peaks" of Ramipril Benzyl Ester-d5 appear in blank injections. Cause: The lipophilic benzyl ester adheres to the injector needle or rotor seal.[1][3] Solution:

-

Use a needle wash solution containing 50:50 Methanol:Isopropanol or 100% Acetonitrile .[1]

-

Do not use 100% water as a needle wash.[1]

References

-

European Pharmacopoeia (Ph.[1][2][6] Eur.) . Ramipril Monograph 1368. (Provides standard impurity profiling methods and relative retention times for related impurities). [1]

-

United States Pharmacopeia (USP) . Ramipril: Organic Impurities Procedure. (Details the C18 column specifications and mobile phase buffers). [1]

-

PubChem . Ramipril Benzyl Ester Compound Summary. (Chemical structure and physical properties verifying lipophilicity). [1]

-

Thakur, A. et al. (2023).[1] "Development of Methods of Quality Control of Ramipril Tablets". Semantic Scholar. (Discusses retention times of Ramipril on C18 columns).

Sources

- 1. Ramipril (Ref: HOE-498) [sitem.herts.ac.uk]

- 2. CAS 87269-88-3: Ramipril benzyl ester | CymitQuimica [cymitquimica.com]

- 3. WO2009113081A1 - Tris (hydroxymethyl ) amino methane salt of quinapril and ramipril - Google Patents [patents.google.com]

- 4. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. WO2005121084A1 - A method of preparation of ramipril - Google Patents [patents.google.com]

- 8. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ramipril Benzyl Ester | CAS No- 87269-88-3 | NA [chemicea.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. biosynth.com [biosynth.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Systematic Mobile Phase Optimization for the Robust Analysis of Ramipril Benzyl Ester-d5 by LC-MS

Introduction: The Analytical Imperative for Ramipril and its Deuterated Analogs

Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor, widely prescribed for the treatment of hypertension and heart failure.[1] As a prodrug, ramipril is metabolized in the liver to its active form, ramiprilat, which exerts the therapeutic effect. Ramipril benzyl ester is a key intermediate in the synthesis of ramipril and may also be present as an impurity in the final drug product. Accurate and sensitive quantification of ramipril and its related compounds is paramount for ensuring pharmaceutical quality, safety, and for pharmacokinetic studies.

In modern bioanalytical and pharmaceutical quality control settings, liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as Ramipril Benzyl Ester-d5, is crucial for achieving accurate and precise quantification.[2][3] These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[4]

This application note provides a detailed, systematic protocol for the optimization of the mobile phase for the analysis of Ramipril Benzyl Ester-d5. We will delve into the scientific rationale behind each experimental choice, moving beyond a simple recitation of steps to empower the researcher with a deep understanding of the method development process.

Understanding the Analyte: Physicochemical Properties of Ramipril Benzyl Ester-d5

Therefore, the mobile phase optimization strategy must focus on controlling the ionization state of this secondary amine to achieve optimal chromatographic performance.

Initial Method Development: A Rational Starting Point

Based on a review of existing HPLC methods for ramipril, a reversed-phase separation on a C18 column is the most common and effective approach.[9][10][11]

Initial Chromatographic Conditions:

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 100 mm x 2.1 mm, 2.7 µm | Provides good retention for moderately polar compounds and is a versatile, widely available stationary phase. |

| Mobile Phase A | 0.1% Formic Acid in Water | A common acidic modifier for LC-MS that provides protons for good ionization in positive ion mode and helps to protonate the secondary amine in the analyte, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic solvent in reversed-phase HPLC with good UV transparency and compatibility with MS. Methanol can be considered as an alternative. |

| Gradient | 5% to 95% B over 10 minutes | A generic gradient to elute a wide range of compounds and determine the approximate elution conditions for Ramipril Benzyl Ester-d5. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30 °C | A slightly elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A typical injection volume for analytical LC-MS. |

| Detector | Mass Spectrometer (e.g., Triple Quadrupole) | For selective and sensitive detection of Ramipril Benzyl Ester-d5. |

Systematic Mobile Phase Optimization Protocol

The following protocol outlines a systematic approach to optimize the mobile phase for the analysis of Ramipril Benzyl Ester-d5. This process is designed to be a self-validating system, where each step logically builds upon the previous one.

Step 1: Organic Modifier Selection and Gradient Optimization

The first step is to determine the optimal organic solvent and to refine the gradient profile for efficient elution and good peak shape.

Protocol:

-

Prepare Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B1: Acetonitrile with 0.1% Formic Acid.

-

Mobile Phase B2: Methanol with 0.1% Formic Acid.

-

-

Initial Scouting Runs:

-

Perform two initial gradient runs (5-95% organic over 10 minutes) using first Acetonitrile and then Methanol as the organic modifier.

-

Evaluation Criteria: Compare the retention time, peak shape (asymmetry), and peak width for Ramipril Benzyl Ester-d5. Acetonitrile often provides sharper peaks for many compounds.

-

-

Gradient Refinement:

-

Based on the scouting run, determine the approximate percentage of organic modifier at which the analyte elutes.

-

Design a more focused gradient around this percentage. For example, if the analyte elutes at 60% acetonitrile, a new gradient could be 40-80% acetonitrile over 5-7 minutes.

-

The goal is to achieve a retention factor (k') between 2 and 10 for good resolution and to avoid co-elution with the solvent front.

-

Data Interpretation:

| Organic Modifier | Retention Time (min) | Peak Asymmetry | Peak Width (sec) |

| Acetonitrile | 5.8 | 1.1 | 6.2 |

| Methanol | 6.5 | 1.3 | 7.8 |

In this hypothetical example, acetonitrile provides a better peak shape and shorter retention time, making it the preferred organic modifier.

Step 2: Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like Ramipril Benzyl Ester-d5.[6]

Protocol:

-

Prepare a Series of Mobile Phase A Buffers:

-

pH 2.5: 0.1% Formic Acid in water.

-

pH 3.5: 10 mM Ammonium Formate in water, pH adjusted with Formic Acid.

-

pH 4.5: 10 mM Ammonium Formate in water, pH adjusted with Formic Acid.

-

pH 5.5: 10 mM Ammonium Acetate in water, pH adjusted with Acetic Acid.

-

pH 6.5: 10 mM Ammonium Acetate in water, pH adjusted with Acetic Acid.

-

-

Perform Isocratic or Shallow Gradient Runs:

-

Using the optimized organic modifier percentage from Step 1, perform injections with each of the prepared mobile phase A buffers.

-

Evaluation Criteria: Monitor retention time, peak shape, and signal intensity. For basic compounds like Ramipril Benzyl Ester-d5 (due to the secondary amine), a lower pH will lead to protonation, which can improve peak shape and retention on a C18 column. However, the optimal pH needs to be determined experimentally.

-

Expected Outcome and Rationale:

As the pH of the mobile phase approaches the pKa of the secondary amine, you may observe peak broadening or splitting due to the presence of both ionized and non-ionized forms of the analyte.[6] The optimal pH will typically be at least 1.5-2 pH units away from the pKa to ensure the analyte is predominantly in a single ionic state.

Data Presentation:

| Mobile Phase A pH | Retention Time (min) | Peak Asymmetry | Signal Intensity (counts) |

| 2.5 | 6.2 | 1.0 | 1.5 x 10^6 |

| 3.5 | 6.0 | 1.1 | 1.4 x 10^6 |

| 4.5 | 5.5 | 1.3 | 1.2 x 10^6 |

| 5.5 | 4.8 | 1.6 | 9.5 x 10^5 |

| 6.5 | 4.2 | 1.9 | 7.2 x 10^5 |

This hypothetical data suggests that a lower pH (2.5) provides the best peak shape and signal intensity for Ramipril Benzyl Ester-d5.

Step 3: Buffer Concentration and Additive Effects

The concentration of the buffer in the aqueous mobile phase can also influence peak shape and retention.

Protocol:

-

Prepare Mobile Phase A with Varying Buffer Concentrations:

-

Using the optimal pH determined in Step 2 (e.g., pH 2.5), prepare mobile phase A with different concentrations of the buffer (e.g., 5 mM, 10 mM, and 20 mM Ammonium Formate).

-

-

Analyze the Impact on Chromatography:

-

Inject the sample using each buffer concentration.

-

Evaluation Criteria: Assess peak shape and retention time stability. Higher buffer concentrations can sometimes improve peak shape for basic compounds by masking residual silanol interactions on the stationary phase. However, excessively high buffer concentrations can lead to ion suppression in the MS source.

-

Workflow Visualization

Caption: A systematic workflow for mobile phase optimization.

Final Optimized Method and Conclusion

Following the systematic optimization protocol described above, a robust and reliable method for the analysis of Ramipril Benzyl Ester-d5 can be established. The final method should provide a sharp, symmetrical peak with a suitable retention time, ensuring accurate and precise quantification.

This application note has detailed a logical, science-driven approach to mobile phase optimization. By understanding the physicochemical properties of the analyte and systematically evaluating the critical parameters of the mobile phase, researchers can develop high-quality analytical methods that are fit for purpose in both pharmaceutical development and quality control environments.

References

-

Walsh Medical Media. (2023, February 8). Development and Validation of RP-HPLC Method for Estimation of Ramipril in Tablet Dosage Form. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 2). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RP-HPLC Estimation of Ramipril and Telmisartan in Tablets. PubMed Central. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2022, April 3). A review on validated analytical methods for Ramipril. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Retrieved from [Link]

-

ResearchGate. (2014, August 6). Determination of ramipril in pharmaceutical preparations by high-performance liquid chromatography. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2012, May 14). SIMULTANEOUS ESTIMATION OF RAMIPRIL AND ITS ACTIVE METABOLITE RAMIPRILAT IN HUMAN PLASMA BY ESI-LC-MS/MS. Retrieved from [Link]

-

ResearchGate. (2011, August 7). Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS. Retrieved from [Link]

-

Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

PubChem. (n.d.). Ramipril Benzyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.

-

ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 2.8: Predicting Acid-Base Reactions from pKa Values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ResearchGate. (2022, May 9). (PDF) How to Predict the p K a of Any Compound in Any Solvent. Retrieved from [Link]

-

Drugs.com. (2023, November 6). Ramipril Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

Sources

- 1. Ramipril | 87333-19-5 [chemicalbook.com]

- 2. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]

- 3. Ramipril Benzyl Ester | C30H38N2O5 | CID 10121883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 87269-88-3: Ramipril benzyl ester | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjbphs.com [wjbphs.com]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity MRM Quantification of Ramipril Benzyl Ester-d5

Method Development Guide for Impurity Profiling and Pharmacokinetic Analysis

Introduction & Scientific Context

Ramipril Benzyl Ester (Impurity E/Precursor) is a critical intermediate in the synthesis of Ramipril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Chemically, Ramipril is the ethyl ester of Ramiprilat; the Benzyl Ester variant typically represents the molecule where the carboxylic acid on the octahydrocyclopenta[b]pyrrole ring is protected by a benzyl group.[1]

In regulated drug development, quantifying this species is essential for two reasons:

-

Process Analytical Technology (PAT): It serves as a marker for reaction completeness (hydrogenolysis step).[1]

-

Impurity Profiling: It is a potential degradation product or residual intermediate in the final dosage form (Ramipril Impurity E, EP Standard).[1]

Ramipril Benzyl Ester-d5 is the stable isotopically labeled internal standard (SIL-IS) required to normalize matrix effects, extraction recovery, and ionization variability during LC-MS/MS analysis.[1] This guide provides a self-validating protocol for its detection, focusing on the specific challenges of lipophilicity and fragmentation kinetics.

Chemical Identity & Properties

| Property | Ramipril Benzyl Ester (Native) | Ramipril Benzyl Ester-d5 (IS) |

| CAS Registry | 87269-88-3 | 1356929-60-6 (Typical) |

| Formula | C₃₀H₃₈N₂O₅ | C₃₀H₃₃D₅N₂O₅ |

| Molecular Weight | 506.64 g/mol | 511.67 g/mol |

| Key Structural Feature | Benzyl ester on bicyclic ring | Deuterated Benzyl ester (Phenyl-d5) |

| LogP (Predicted) | ~5.5 (High Lipophilicity) | ~5.5 |

| pKa (Basic) | ~5.5 (Secondary Amine) | ~5.5 |

Method Development Strategy

3.1. Ionization Source: ESI Positive Mode